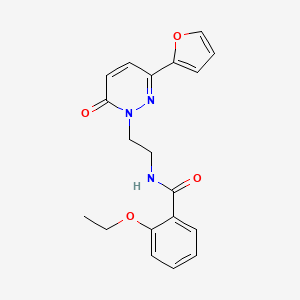
2-ethoxy-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-ethoxy-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, with CAS number 954059-62-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O4, with a molecular weight of 353.4 g/mol. The compound features a furan ring and a pyridazinone moiety, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O4 |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 954059-62-2 |
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit promising antitumor properties. For instance, a study evaluated various derivatives for their cytotoxic effects on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that certain derivatives showed significant inhibition of cell proliferation in both 2D and 3D cultures, with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format .
Mechanism of Action
The proposed mechanism involves the binding of these compounds to DNA, particularly within the minor groove, leading to inhibition of DNA-dependent enzymes. This interaction can disrupt cellular processes essential for tumor growth and survival .
Antimicrobial Activity
In addition to antitumor effects, derivatives of this compound have been tested for antimicrobial activity. In vitro assays against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli showed varying degrees of efficacy. Compounds similar to this compound demonstrated significant antibacterial properties, indicating their potential as therapeutic agents against bacterial infections .
Case Studies and Research Findings
- Antitumor Efficacy : A study published in Pharmaceuticals highlighted that furan-based compounds exhibited higher antitumor activity in 2D assays compared to 3D formats due to better penetration and interaction with cancer cells .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties using broth microdilution methods according to CLSI guidelines. The findings indicated that certain compounds had effective minimum inhibitory concentrations (MICs), suggesting their viability as antimicrobial agents .
- Mechanistic Insights : Research has also explored the binding modes of these compounds with DNA, revealing that structural modifications can significantly influence their biological activities. The presence of specific functional groups was found to enhance binding affinity and selectivity towards target biomolecules .
Propiedades
IUPAC Name |
2-ethoxy-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-25-16-7-4-3-6-14(16)19(24)20-11-12-22-18(23)10-9-15(21-22)17-8-5-13-26-17/h3-10,13H,2,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIHSIKORHAWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














